N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Description
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a pyrrolidine ring, and a tetrahydroquinazoline structure, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5OS/c1-13-14(2)27-17(22-13)9-10-21-19(26)18-15-7-3-4-8-16(15)23-20(24-18)25-11-5-6-12-25/h3-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDOCWXFNPVILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCNC(=O)C2=NC(=NC3=C2CCCC3)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine and tetrahydroquinazoline moieties. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, altering the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiazole and quinazoline derivatives.
Industry: It can be used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its combination of thiazole, pyrrolidine, and tetrahydroquinazoline rings, which confer distinct chemical and biological properties not found in simpler compounds like cetylpyridinium chloride and domiphen bromide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
